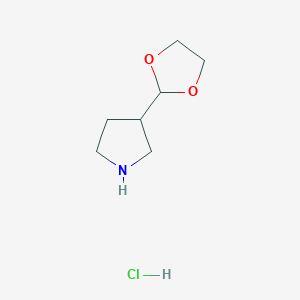

3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-8-5-6(1)7-9-3-4-10-7;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUXFBPKYCMFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2OCCO2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Secondary Amine:the Nitrogen Atom Within the Pyrrolidine Ring Behaves As a Typical Secondary Amine. It is Nucleophilic and Basic, Enabling a Wide Range of Chemical Transformations. Common Reactions Include:

N-Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Advanced Synthetic Strategies for 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride and Its Enantiomers

Retrosynthetic Analysis and Strategic Disconnections Leading to the Pyrrolidine-Dioxolane Scaffold

A retrosynthetic analysis of 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride reveals several strategic disconnections that lead to readily available starting materials. The primary disconnection involves the removal of the hydrochloride and the dioxolane protecting group, identifying N-protected pyrrolidine-3-carbaldehyde (B2962349) as a key intermediate. Further disconnection of the pyrrolidine (B122466) ring can be approached in several ways, primarily through cyclization strategies or by functionalization of a pre-existing pyrrolidine core.

A common approach involves the disconnection of C-C and C-N bonds of the pyrrolidine ring, leading to acyclic precursors. For instance, a [3+2] cycloaddition strategy would disconnect the ring into an azomethine ylide and an alkene dipolarophile. Alternatively, intramolecular cyclization strategies suggest precursors such as γ-amino aldehydes or ketones, or haloamines.

Identification of Key Precursors and Accessible Starting Materials

The retrosynthetic analysis points towards several key precursors and accessible starting materials for the synthesis of the 3-(1,3-Dioxolan-2-yl)pyrrolidine scaffold.

Pyrrolidine-3-carbaldehyde and its derivatives: As the immediate precursor to the target molecule, N-protected pyrrolidine-3-carbaldehyde is a central intermediate. This can be synthesized from more stable precursors like N-protected pyrrolidine-3-carboxylic acid or its esters via reduction, or from N-protected 3-hydroxymethylpyrrolidine via oxidation. A Chinese patent describes a method for synthesizing N-Boc-3-pyrrolidine formaldehyde (B43269) from 3-cyanopyrrolidine, which is obtained from glycine (B1666218) and acrylonitrile. The nitrile is reduced to the aldehyde using diisobutylaluminium hydride (DIBAL-H).

Chiral Pool Starting Materials: Naturally occurring amino acids are excellent starting materials for the enantioselective synthesis of the target compound.

L-Glutamic acid and D-Glutamic acid: These amino acids provide a readily available source of chirality and the necessary carbon skeleton. The carboxylic acid groups can be selectively manipulated to form the pyrrolidine ring and the C3-substituent.

L-proline and trans-4-hydroxy-L-proline: These commercially available chiral building blocks can be functionalized at the 3-position.

Acyclic Precursors for Cyclization: For de novo construction of the pyrrolidine ring, various acyclic starting materials can be employed. These include precursors for Michael addition reactions (e.g., nitroalkenes and enones) or substrates for intramolecular cyclization (e.g., unsaturated amines).

Methodologies for Constructing the Pyrrolidine Ring System

A variety of synthetic methodologies can be employed to construct the pyrrolidine ring system en route to 3-(1,3-Dioxolan-2-yl)pyrrolidine.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile is a powerful and atom-economical method for the construction of the pyrrolidine ring. This approach allows for the simultaneous formation of multiple stereocenters with high levels of control. The stereochemical outcome of the reaction can be influenced by the choice of catalyst and the nature of the dipole and dipolarophile.

Intramolecular Cyclization: The formation of the pyrrolidine ring can be achieved through the intramolecular cyclization of a linear precursor. Common strategies include:

Reductive Amination: Int

Protecting Group Chemistry for Amine and Carbonyl Functionalities in Precursors

The strategic use of protecting groups is fundamental in the multi-step synthesis of 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride. Protecting groups temporarily mask reactive functional groups, preventing unwanted side reactions and enabling selective transformations at other sites within the molecule. wikipedia.orgjocpr.com

The pyrrolidine nitrogen, being a secondary amine, is nucleophilic and requires protection during many synthetic transformations. nih.gov A variety of N-protecting groups are available, each with its own set of conditions for introduction and removal. The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal without affecting other functionalities in the molecule. uchicago.eduneliti.com

Commonly used N-protecting groups in pyrrolidine synthesis include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. neliti.com The Cbz group, on the other hand, is often introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation. wikipedia.org

The selection of a protecting group can also influence the stereochemical outcome of reactions. For instance, in asymmetric syntheses, the steric bulk of the N-protecting group can direct the approach of reagents, leading to the preferential formation of one enantiomer. whiterose.ac.uk

| N-Protecting Group | Introduction Reagent | Common Cleavage Conditions | Key Characteristics |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to a wide range of non-acidic reagents. neliti.com |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Cleavage conditions are mild and neutral. wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) | Often used in solid-phase peptide synthesis. neliti.com |

This table provides a summary of common N-protecting groups used in organic synthesis.

The 1,3-dioxolane (B20135) group serves to protect the carbonyl functionality in a precursor to the final product. This cyclic acetal (B89532) is typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgtotal-synthesis.com The formation is a reversible equilibrium, and to drive the reaction to completion, water is usually removed, often by azeotropic distillation using a Dean-Stark apparatus. total-synthesis.com

1,3-Dioxolanes are generally stable under basic, nucleophilic, and reductive conditions, making them ideal for protecting carbonyl groups while other parts of the molecule are being modified. organic-chemistry.orgthieme-connect.de They are, however, labile to acidic conditions, and deprotection is typically achieved by hydrolysis in the presence of an acid catalyst. organic-chemistry.orgwikipedia.org The stability of the 1,3-dioxolane ring can be influenced by substituents on the ring.

| Protecting Group | Functional Group Protected | Formation Conditions | Cleavage Conditions | Stability |

| 1,3-Dioxolane | Carbonyl (aldehyde or ketone) | Ethylene glycol, acid catalyst (e.g., TsOH), water removal | Aqueous acid (e.g., HCl, H₂SO₄) | Stable to bases, nucleophiles, and reducing agents. organic-chemistry.orgthieme-connect.de |

This table outlines the key features of the 1,3-dioxolane protecting group.

Optimization of Reaction Conditions for Scalable and Efficient Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale presents numerous challenges. chemheterocycles.com Optimization of reaction conditions is crucial to ensure the process is efficient, cost-effective, and safe. nih.gov

The choice of solvent can significantly impact reaction rates, yields, and selectivity. researchgate.net For the cyclization and functionalization reactions involved in the synthesis of this compound, a variety of solvents may be screened to find the optimal medium. researchgate.net Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can be effective for nucleophilic substitution reactions, while non-polar solvents like toluene (B28343) or dichloromethane (B109758) (DCM) might be preferred for other transformations. bohrium.com

Temperature control is another critical parameter. Many reactions are sensitive to temperature, with higher temperatures often leading to faster reaction rates but potentially also to the formation of undesired byproducts. Conversely, lower temperatures can improve selectivity but may require longer reaction times. Precise temperature control is therefore essential for maximizing the yield of the desired product.

Many of the transformations in a multi-step synthesis rely on catalysts to proceed at a reasonable rate. organic-chemistry.org The selection of the appropriate catalyst is paramount and can be the difference between a successful and a failed reaction. For instance, in reactions involving the formation of the pyrrolidine ring, various transition metal catalysts or organocatalysts might be employed. mdpi.comresearchgate.net

Once a suitable catalyst is identified, its loading (the amount of catalyst used relative to the starting material) must be optimized. High catalyst loadings can be expensive and may lead to difficulties in purification, while low loadings may result in slow or incomplete reactions. The goal is to find the minimum catalyst loading that provides a high yield in a reasonable timeframe.

Sustainable and Green Chemistry Methodologies in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. chemheterocycles.com Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. psu.edu

Applying these principles to the synthesis of this compound could involve several strategies. One approach is the use of bio-sourced starting materials or solvents. rsc.org For example, exploring the use of greener solvents derived from biomass could reduce the environmental impact of the synthesis. Additionally, developing catalytic reactions that can be run in water or other environmentally benign solvents is a key area of green chemistry research. researchgate.net

Another important aspect is atom economy, which is a measure of how efficiently all the atoms in the starting materials are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over those that generate significant amounts of waste. chemheterocycles.com Furthermore, the development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. researchgate.net

Atom Economy and Step Economy Considerations

Atom economy and step economy are fundamental concepts in green chemistry that guide the efficiency of a synthetic route. Atom economy assesses how many atoms from the reactants are incorporated into the final product, while step economy favors syntheses with the fewest possible chemical transformations, ideally through one-pot or tandem reactions.

High atom economy is often achieved through addition reactions, where all atoms of the reactants are combined in the product. For the synthesis of the pyrrolidine ring, the [3+2] dipolar cycloaddition of azomethine ylides is a powerful and highly atom-economic strategy. acs.orgnih.gov This approach constructs the five-membered ring in a single step with the potential to control up to four stereocenters. acs.org In a hypothetical application to a precursor of 3-(1,3-Dioxolan-2-yl)pyrrolidine, an azomethine ylide could be generated in situ from an amino acid and an aldehyde, which then reacts with a suitable dipolarophile.

Multicomponent reactions (MCRs) are exemplary in terms of both atom and step economy, combining three or more reactants in a single operation to form a complex product. mdpi.comresearchgate.net A one-pot, three-component reaction for synthesizing substituted pyrrolidines can significantly reduce the number of operations, solvent use, and purification steps compared to a traditional linear synthesis. For instance, the reaction between an amine, an aldehyde, and two equivalents of a maleimide (B117702) can yield complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons in high yields under mild conditions, showcasing excellent step economy. ua.es

Catalytic processes also enhance step economy by enabling transformations that would otherwise require multiple steps involving stoichiometric reagents. For example, palladium-catalyzed hydroarylation can be used to introduce substituents at the 3-position of a pyrroline (B1223166) ring in a single step, directly yielding 3-substituted pyrrolidines. researchgate.netnih.gov Such catalytic methods avoid the multiple steps of functional group manipulation often required in classical syntheses.

Table 1: Comparison of Synthetic Economy Principles

| Principle | Description | Ideal Reaction Type | Benefit |

|---|---|---|---|

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product, minimizing waste. | Addition reactions ([3+2] cycloaddition), Rearrangements | Reduced waste, lower material costs. |

| Step Economy | Minimizes the number of separate reaction and purification steps. | Multicomponent reactions (MCRs), One-pot reactions, Tandem/Cascade reactions | Reduced solvent/energy use, less time, higher overall yield. |

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is critical to the environmental impact of a synthetic process. Traditional organic synthesis often relies on volatile, toxic, and non-biodegradable organic solvents. Green chemistry promotes the use of safer alternatives. researchgate.netdntb.gov.ua

For pyrrolidine synthesis, a significant shift towards greener solvent systems is evident in recent research. Water, or mixtures like ethanol-water, have been successfully employed as the reaction medium for synthesizing pyrrolidine-fused spirooxindoles via three-component domino reactions. researchgate.netfrontiersin.org These protocols offer the advantages of being eco-friendly, often proceeding under catalyst-free conditions at room temperature, and simplifying product isolation. researchgate.net

Ionic liquids (ILs) and deep eutectic solvents (DES) are also emerging as viable green alternatives. frontiersin.orgnih.gov Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]BF4), have been used as recyclable solvents for the 1,3-dipolar cycloaddition reactions to produce dispirooxindolopyrrolidines, demonstrating higher yields and selectivity compared to conventional organic solvents. mdpi.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are attractive due to their low cost, biodegradability, and simple preparation. They have been used as effective media for the one-pot synthesis of other nitrogen-containing heterocycles. nih.gov

The selection of reagents also plays a crucial role. The use of catalytic amounts of substances is inherently greener than using stoichiometric reagents that are consumed in the reaction and generate significant waste. Iridium-catalyzed reductive generation of azomethine ylides from amides or lactams is an example of a modern catalytic approach that proceeds under mild conditions. nih.govunife.it This method avoids harsher reagents and expands the scope of accessible pyrrolidine structures. nih.gov The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the environmental credentials of a synthetic process.

Table 2: Examples of Environmentally Benign Solvents

| Solvent | Key Properties | Example Application Area |

|---|---|---|

| Water | Non-toxic, non-flammable, readily available. | Three-component cycloadditions. frontiersin.org |

| Ethanol | Bio-based, biodegradable, low toxicity. | Domino reactions (often in mixtures with water). researchgate.net |

| Ionic Liquids (e.g., [bmim]BF4) | Low volatility, recyclable, can act as both solvent and catalyst. | 1,3-dipolar cycloadditions. mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, simple to prepare. | Multi-step one-pot synthesis of N-heterocycles. nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, higher boiling point and lower water miscibility than THF. | Solid-phase peptide synthesis. unibo.it |

Transformations Involving the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, readily participating in a variety of common amine reactions. As the compound is supplied as a hydrochloride salt, a preliminary deprotonation step with a suitable base is typically required to liberate the free secondary amine for subsequent reactions.

N-Alkylation, Acylation, and Reductive Amination Reactions

N-Alkylation: The secondary amine of the pyrrolidine ring can be alkylated using various alkylating agents, such as alkyl halides. This reaction, a nucleophilic substitution, introduces an alkyl group onto the nitrogen atom, forming an N-substituted pyrrolidine derivative. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

N-Acylation: Acylation of the pyrrolidine nitrogen is readily achieved using acylating agents like acid chlorides or anhydrides. This reaction forms a stable amide bond. The process is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid generated during the reaction. Thioesters can also serve as a stable acyl source for the N-acylation of heterocyclic compounds.

Reductive Amination: The pyrrolidine nitrogen can participate in reductive amination reactions with aldehydes and ketones. This process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield a more complex tertiary amine. This method is a powerful tool for creating new carbon-nitrogen bonds.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-X), Base | N-Alkyl-3-(1,3-dioxolan-2-yl)pyrrolidine |

| N-Acylation | Acid chloride (e.g., RCOCl), Base | N-Acyl-3-(1,3-dioxolan-2-yl)pyrrolidine |

| Reductive Amination | Aldehyde/Ketone (e.g., R'COR''), Reducing Agent | N-Substituted-3-(1,3-dioxolan-2-yl)pyrrolidine |

Formation of Quaternary Ammonium (B1175870) Salts and Amides

Quaternary Ammonium Salts: Further alkylation of the tertiary amine products from N-alkylation, or exhaustive alkylation of the initial secondary amine, leads to the formation of quaternary ammonium salts. These reactions, often referred to as Menschutkin reactions, involve treating the amine with an alkyl halide. The resulting quaternary ammonium salts are ionic compounds with a positively charged nitrogen atom.

Amides: As mentioned, N-acylation leads to the formation of amides. These functional groups are of significant interest due to their presence in a vast array of biologically active molecules and their chemical stability. The synthesis is straightforward, typically involving the reaction of the pyrrolidine with a carboxylic acid derivative.

Reactions at the 1,3-Dioxolane Ring: Hydrolysis and Ring-Opening Pathways

The 1,3-dioxolane ring at the C3 position serves as a protecting group for a formyl (aldehyde) functionality. This acetal is stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions.

Selective Deprotection Strategies for Carbonyl Regeneration

The primary reaction of the 1,3-dioxolane ring in this molecule is its hydrolysis to regenerate the aldehyde. This deprotection is typically achieved by treatment with aqueous acid. organic-chemistry.org The stability of the dioxolane allows for extensive modification of the pyrrolidine nitrogen without affecting the protected aldehyde. Once the desired modifications on the nitrogen are complete, the aldehyde can be unmasked for further transformations, such as oxidation, reduction, or olefination. Various acidic catalysts, including Brønsted or Lewis acids, can be employed for this purpose, often in the presence of water. organic-chemistry.org The reaction proceeds via protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.

| Condition | Reagent Example | Outcome |

| Acidic Hydrolysis | Aqueous HCl, Acetic Acid/Water | Pyrrolidine-3-carbaldehyde |

| Transacetalization | Acetone, Acid Catalyst | Pyrrolidine-3-carbaldehyde |

Nucleophilic and Electrophilic Ring-Opening Reactions

While hydrolysis is the most common reaction, the 1,3-dioxolane ring can, in principle, undergo other ring-opening reactions. Reductive ring-opening of 1,3-dioxane-type acetals can be achieved with various reagents, leading to regioselective formation of benzyl ethers in carbohydrate chemistry. researchgate.net However, for the specific case of 3-(1,3-Dioxolan-2-yl)pyrrolidine, such reactions are less common than simple deprotection. The cationic ring-opening polymerization of 1,3-dioxolane itself is a known process, highlighting the ring's susceptibility to electrophilic attack under specific catalytic conditions. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions Involving this compound

Kinetic studies of pyrrolidine reactions often focus on cycloaddition reactions and nucleophilic substitutions. For example, the kinetics of the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) have been studied, revealing a pseudo-first-order reaction that proceeds through an intermediate. researchgate.net The rate of such reactions is influenced by substituent effects and steric hindrance. For 3-(1,3-dioxolan-2-yl)pyrrolidine, the steric bulk of the dioxolane group would be expected to influence the rate of reactions at the nitrogen atom or adjacent positions on the ring.

Thermodynamic data for the parent pyrrolidine molecule, such as its heat capacity, heat of combustion, and heat of vaporization, have been determined. aip.org These fundamental thermodynamic properties provide a baseline for understanding the energetics of reactions involving pyrrolidine derivatives. Furthermore, computational studies on the thermodynamics of halogenation reactions of pyrrolidinium-based ionic liquids have been conducted. acs.org These studies show that the thermodynamic favorability of substitution at different positions on the pyrrolidine ring can be correlated with the electronic density distribution. acs.org Such computational approaches could be applied to 3-(1,3-dioxolan-2-yl)pyrrolidine to predict the thermodynamics of various functionalization reactions.

The following table presents some thermodynamic data for the parent compound, pyrrolidine, which serves as a foundational reference.

| Thermodynamic Property | Value | Reference |

| Molar Entropy of Liquid (at 298.15 K) | 48.78 cal mol⁻¹ deg⁻¹ | aip.org |

| Standard Heat of Formation (at 298.15 K) | -9.81 kcal mol⁻¹ | aip.org |

| Heat of Vaporization (at 298.15 K) | 8990 cal mol⁻¹ | aip.org |

Elucidation of Reaction Mechanisms Through Experimental and Computational Approaches

The elucidation of reaction mechanisms is crucial for understanding and optimizing chemical transformations. For reactions involving this compound, a combination of experimental and computational methods would be necessary to gain a detailed mechanistic understanding.

Experimental approaches to mechanistic elucidation often involve techniques such as kinetic studies, isotopic labeling, and the identification of intermediates. For instance, monitoring the progress of a reaction over time can provide information about the reaction order and the rate-determining step. researchgate.net The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction mechanisms. rsc.orgnih.gov DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. rsc.orgnih.gov This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and selectivity. For example, computational studies have been used to elucidate the mechanism of the synthesis of pyrrolidinedione derivatives, including the energy barriers for each step of the reaction. rsc.orgnih.govresearchgate.net A similar approach could be applied to reactions of 3-(1,3-dioxolan-2-yl)pyrrolidine to understand the influence of the dioxolane substituent on the reaction pathway and stereochemical outcome.

Mechanistic studies on the synthesis of pyrrolidines via copper-catalyzed intramolecular C-H amination have combined experimental and computational approaches to propose a catalytic cycle and identify key intermediates. acs.orgnih.gov This integrated approach provides a more complete picture of the reaction mechanism than either method could alone.

Structural Features and Chemical Relevance of 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride As a Key Synthetic Intermediate

Analysis of Stereochemical Potential and Chiral Centers

The molecular complexity and biological activity of pyrrolidine-containing compounds are often dictated by their stereochemistry. nih.gov 3-(1,3-Dioxolan-2-yl)pyrrolidine possesses stereogenic centers that give rise to various stereoisomers, making it a key component in asymmetric synthesis.

The primary chiral center is the carbon atom at the 3-position of the pyrrolidine ring, to which the dioxolane group is attached. This center can exist in either an (R) or (S) configuration, leading to a pair of enantiomers. The synthesis of enantiomerically pure pyrrolidines is a significant area of research, often employing methods like catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides to achieve stereochemical diversity. rsc.org

Furthermore, the 1,3-dioxolane ring itself can contain chiral centers. While the parent 3-(1,3-Dioxolan-2-yl)pyrrolidine is typically synthesized using ethylene (B1197577) glycol, resulting in an achiral dioxolane ring, the use of substituted chiral diols can introduce additional stereocenters. The stereoselective formation of substituted 1,3-dioxolanes is a well-established field, and the stereochemical outcome can be controlled during the cyclization process. mdpi.com When combined with the chirality of the pyrrolidine ring, this can lead to the formation of multiple diastereomers. The precise control and characterization of these stereoisomers, often established using NMR spectroscopy and X-ray crystallography, are crucial for their application in synthesizing stereochemically defined target molecules. nih.gov

| Stereogenic Center | Location | Possible Configurations | Resulting Isomers |

| C3 of Pyrrolidine Ring | Point of attachment for the dioxolane group | (R) or (S) | Enantiomers |

| C2 of Dioxolane Ring | Acetal (B89532) carbon | (R) or (S) (if substituents are present) | Diastereomers |

| C4/C5 of Dioxolane Ring | Derived from the diol | (R) or (S) (if a chiral diol is used) | Diastereomers |

Bifunctional Nature: Amine and Protected Carbonyl Moiety

The synthetic utility of this compound stems from its bifunctional character, which allows for selective manipulation of two distinct reactive sites.

Strategic Applications of 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride As a Versatile Synthetic Building Block

Role in the Total Synthesis of Complex Organic Molecules

The incorporation of pre-functionalized, chiral building blocks is a cornerstone of modern total synthesis. 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride offers a reliable method for introducing a C4N unit with a latent electrophilic handle, facilitating the construction of intricate molecular frameworks.

Construction of Nitrogen-Containing Heterocycles

The pyrrolidine (B122466) scaffold is a key component of numerous nitrogen-containing heterocyclic compounds. nih.govopenmedicinalchemistryjournal.com The structure of 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride is primed for the synthesis of more complex, often bicyclic or polycyclic, systems. Following N-protection and subsequent deprotection of the acetal (B89532) to reveal the aldehyde, the 3-formylpyrrolidine intermediate can undergo a variety of cyclization reactions.

For instance, intramolecular reductive amination or Pictet-Spengler-type reactions can be employed to construct fused ring systems, which are prevalent in many alkaloids and pharmaceutical agents. nih.gov The aldehyde can be converted into other functional groups, such as nitriles or carboxylic acids, which can then participate in cyclization cascades to form diverse heterocyclic structures. These strategies allow for the efficient assembly of complex scaffolds from a simple, versatile starting material. acs.orgmdpi.com

Enantiospecific Incorporation into Carbon Skeletons

When used in its enantiomerically pure form, this compound serves as an excellent chiral building block, allowing for the enantiospecific synthesis of target molecules. mdpi.commappingignorance.org The inherent chirality of the pyrrolidine ring is transferred to the final product, controlling the stereochemistry of newly formed chiral centers. This approach is fundamental in drug discovery, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.govmappingignorance.org

The synthesis of complex natural products and pharmaceuticals frequently relies on the coupling of such chiral fragments. mdpi.com The pyrrolidine unit can be incorporated into a larger carbon skeleton through reactions involving the secondary amine, such as amide bond formation or alkylation. The latent aldehyde at the C3 position provides a site for subsequent chain elongation or functionalization, ensuring the stereochemical integrity established by the initial pyrrolidine scaffold is maintained throughout the synthetic sequence. unibo.it

Utilization in Asymmetric Catalysis as a Chiral Ligand Precursor

The development of chiral ligands for transition metal-catalyzed asymmetric reactions is a major focus of contemporary chemical research. nih.govnih.gov The rigid, stereochemically defined structure of pyrrolidine derivatives makes them "privileged" scaffolds for the design of such ligands. researchgate.net

Design and Synthesis of Chiral Metal-Organic Catalysts

This compound is a valuable precursor for the synthesis of novel chiral ligands. The secondary amine of the pyrrolidine ring can be functionalized with another coordinating group, such as a phosphine, an oxazoline, or a pyridine, to create bidentate or tridentate ligands. nih.gov These ligands can then coordinate to a variety of transition metals (e.g., iridium, rhodium, palladium), forming well-defined chiral metal complexes. dicp.ac.cn

Furthermore, chiral pyrrolidine-functionalized linkers can be incorporated into metal-organic frameworks (MOFs). researchgate.netrsc.org This strategy creates heterogeneous catalysts where the chiral environment of the pyrrolidine unit is systematically arrayed within a porous, crystalline structure, offering potential advantages in catalyst separation and recyclability. bohrium.comresearchgate.net The dioxolane group can be retained as a sterically bulky substituent or modified to tune the electronic and steric properties of the resulting catalyst.

Application in Enantioselective Transformations (e.g., Michael Addition, Aldol (B89426) Reactions)

Once synthesized, the chiral metal catalysts derived from this compound can be applied to a wide range of enantioselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds.

Key Enantioselective Transformations:

Asymmetric Michael Addition: This reaction forms a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Catalysts bearing pyrrolidine-based ligands are known to provide high levels of stereocontrol in these reactions. acs.orgrsc.org

Asymmetric Aldol Reaction: This is another fundamental C-C bond-forming reaction that unites two carbonyl compounds. The use of chiral metal complexes or organocatalysts can control the absolute and relative stereochemistry of the β-hydroxy carbonyl product. acs.orgnih.gov

The steric and electronic properties of the ligand, influenced by the substitution pattern on the pyrrolidine ring, are critical for achieving high diastereo- and enantioselectivity in these transformations.

Development and Characterization of Novel Organocatalysts Derived from this compound

In addition to serving as ligand precursors, pyrrolidine derivatives are themselves powerful organocatalysts, a field that has seen explosive growth since the early 2000s. nih.govnih.govbenthamdirect.com These small organic molecules can catalyze a variety of chemical transformations with high enantioselectivity, often mimicking the function of enzymes.

Derivatives of this compound can be readily synthesized to create novel organocatalysts. The catalytic activity stems from the secondary amine, which can activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The substituent at the C3 position plays a crucial role in defining the chiral pocket of the catalyst, thereby directing the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

For example, by attaching bulky groups or hydrogen-bond donors to the pyrrolidine nitrogen or other positions, bifunctional catalysts can be created. rsc.orgacs.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereoselectivity. Pyrrolidine-based organocatalysts have proven to be highly effective in a range of asymmetric reactions, including the Michael addition and aldol reactions, often providing products with excellent enantiomeric excess. acs.orgtandfonline.comtandfonline.comrsc.org

Table 1: Performance of a Pyrrolidine-Oxadiazolone Organocatalyst in an Asymmetric Aldol Reaction This table presents data for a catalyst structurally related to the subject compound, illustrating the potential efficacy of C2-substituted pyrrolidine organocatalysts.

| Aldehyde Substrate | Ketone Substrate | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 97:3 | >99.9 |

| 2-Nitrobenzaldehyde | Cyclohexanone | 92:8 | 98 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 95:5 | >99.9 |

| Benzaldehyde | Acetone | - | 72 |

| 4-Nitrobenzaldehyde | 3-Pentanone | 90:10 | 99 |

Data sourced from related studies on pyrrolidine-oxadiazolone conjugates. tandfonline.com

Table 2: Performance of a Pyrrolidine-Based Organocatalyst in the Asymmetric Michael Addition of Aldehydes to Nitroolefins This table shows representative results for an organocatalyst with a bulky dioxolane-containing substituent, highlighting the influence of such groups on stereoselectivity.

| Aldehyde | Nitroolefin | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) % |

| 3-Phenylpropanal | trans-β-Nitrostyrene | Methylcyclohexane | 90:10 | 85 |

| Propanal | trans-β-Nitrostyrene | Methylcyclohexane | 85:15 | 81 |

| 3-Phenylpropanal | (E)-2-(2-Nitrovinyl)furan | Methylcyclohexane | 90:10 | 82 |

| 3-Phenylpropanal | (E)-1-Nitro-3-butene | Methylcyclohexane | 75:25 | 70 |

Data adapted from studies on novel pyrrolidine-based organocatalysts. nih.gov

Design Principles for Chiral Organocatalysts Bearing Pyrrolidine-Dioxolane Motifs

The design of effective chiral organocatalysts is a pivotal aspect of modern asymmetric synthesis. Pyrrolidine-based structures have long been recognized as privileged motifs in organocatalysis. rsc.orgnih.gov The incorporation of a dioxolane moiety onto the pyrrolidine ring, as seen in derivatives of 3-(1,3-Dioxolan-2-yl)pyrrolidine, introduces specific design elements that can significantly influence the catalyst's performance.

One of the primary design principles revolves around the concept of steric hindrance . The dioxolane group, particularly when substituted, can create a well-defined and sterically demanding environment around the catalytic center. nih.govresearchgate.net This steric bulk is crucial for controlling the facial selectivity of the approach of substrates to the catalytically active species, such as an enamine or iminium ion intermediate. nih.gov By strategically positioning the bulky dioxolane group, one face of the intermediate can be effectively shielded, directing the incoming electrophile or nucleophile to the opposite face, thus inducing high levels of enantioselectivity. researchgate.net

Another key design principle is modularity . The dioxolane moiety can be readily modified, allowing for the fine-tuning of the catalyst's steric and electronic properties. researchgate.net For instance, the use of different diols in the formation of the dioxolane ring can introduce a variety of substituents, enabling the synthesis of a library of catalysts with systematically varied steric demands. researchgate.net This modularity is highly advantageous for optimizing a catalyst for a specific transformation.

Furthermore, the pyrrolidine-dioxolane motif allows for the creation of bifunctional catalysts . The pyrrolidine nitrogen can act as a Lewis base to activate substrates through enamine or iminium ion formation, while the dioxolane oxygen atoms, or other functionalities introduced elsewhere on the scaffold, can act as hydrogen-bond donors or acceptors to activate the other reactant and orient it within the transition state.

The conformational rigidity of the pyrrolidine ring, often influenced by the substituents, is another critical factor. The presence of the dioxolane group can lock the pyrrolidine ring into a specific conformation, which in turn pre-organizes the catalytic site for optimal stereocontrol. However, excessive rigidity can also be detrimental, as was observed in some dioxane-fused pyrrolidine catalysts that showed limited general applicability. nih.gov Therefore, a balance between conformational rigidity and flexibility is a key consideration in the design of these organocatalysts.

Applications in Asymmetric Domino and Cascade Reactions

Asymmetric domino and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules with multiple stereocenters in a single, efficient operation. Chiral pyrrolidine-based organocatalysts are frequently employed to initiate and control the stereochemical outcome of these reaction sequences. rsc.orgrsc.org While specific examples detailing the use of catalysts derived directly from this compound in domino reactions are not extensively documented in readily available literature, the principles of their design suggest significant potential in this area. The application of structurally related pyrrolidine organocatalysts provides a strong indication of their utility.

For instance, bifunctional squaramide catalysts bearing a pyrrolidine moiety have been successfully used in asymmetric aza-Michael/Michael cascade reactions to produce highly functionalized chiral trisubstituted pyrrolidines. rsc.org These reactions proceed with good to excellent diastereoselectivities and enantioselectivities. A catalyst featuring the 3-(1,3-dioxolan-2-yl)pyrrolidine motif could similarly be envisioned to participate in such cascades, where the pyrrolidine nitrogen would form an enamine with an enone substrate, initiating a Michael addition. The resulting intermediate could then undergo a subsequent intramolecular reaction, with the stereochemistry being directed by the chiral catalyst.

The steric bulk provided by the dioxolane group would be instrumental in controlling the stereochemical outcome of the initial Michael addition, which then dictates the stereochemistry of the subsequent cyclization step. The ability to modulate the steric environment of the catalyst by modifying the dioxolane ring would be particularly advantageous in optimizing the selectivity of the cascade process for different substrates.

Furthermore, enzymatic cascades have been developed for the synthesis of chiral substituted pyrrolidines, often involving imine reductases. chemrxiv.org While not a direct application of the hydrochloride salt as a catalyst, this highlights the importance of the pyrrolidine scaffold in accessing stereochemically rich molecules through cascade processes.

Generation of Diversified Compound Libraries Through Parallel Synthesis and Derivatization

The generation of diverse compound libraries is a cornerstone of modern drug discovery and chemical biology. bioduro.comasynt.com Parallel synthesis techniques have been developed to accelerate the creation of these libraries, enabling the rapid exploration of chemical space. asynt.comnih.gov this compound is an excellent starting material for the construction of such libraries due to its bifunctional nature, containing a secondary amine and a protected aldehyde.

The secondary amine of the pyrrolidine ring can be readily derivatized through a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination. researchgate.net These reactions can be performed in a parallel format, allowing for the introduction of a wide range of substituents at this position. The use of diverse building blocks such as carboxylic acids, alkyl halides, sulfonyl chlorides, and aldehydes/ketones in these reactions can lead to a vast array of N-substituted pyrrolidine derivatives.

Simultaneously, the dioxolane group serves as a masked aldehyde. This protecting group can be removed under acidic conditions to reveal the aldehyde functionality, which can then be subjected to a second round of diversification reactions. These can include reductive amination, Wittig reactions, and aldol condensations, further increasing the complexity and diversity of the generated library.

A general workflow for the parallel synthesis of a diversified pyrrolidine library starting from this compound could involve:

N-Derivatization: Reaction of the pyrrolidine nitrogen with a library of diverse building blocks (e.g., acid chlorides, sulfonyl chlorides) in a multi-well plate format.

Deprotection: Removal of the dioxolane protecting group to unmask the aldehyde functionality.

C3-Derivatization: Reaction of the aldehyde with a second library of building blocks (e.g., amines for reductive amination, phosphonium (B103445) ylides for Wittig reactions).

This strategy allows for the creation of a library with multiple points of diversity, significantly expanding the chemical space explored. The synthesis of libraries of 3-substituted pyrrolidones from 3-oxopyrrolidone precursors, which can be conceptually related to the deprotected form of 3-(1,3-dioxolan-2-yl)pyrrolidine, demonstrates the feasibility of generating diverse scaffolds from such 3-substituted pyrrolidine building blocks. chemrxiv.org

Below is an interactive data table illustrating a hypothetical parallel synthesis scheme for the derivatization of 3-(1,3-Dioxolan-2-yl)pyrrolidine.

| Entry | N-Substitution Reagent (R1-X) | C3-Derivatization Reagent (R2) | Final Product Structure |

|---|---|---|---|

| 1 | Acetyl Chloride | Aniline (Reductive Amination) | N-Acetyl-3-(anilin-methyl)pyrrolidine |

| 2 | Benzoyl Chloride | Benzylamine (B48309) (Reductive Amination) | N-Benzoyl-3-((benzylamino)methyl)pyrrolidine |

| 3 | Methanesulfonyl Chloride | Methyltriphenylphosphonium Bromide (Wittig) | N-Methanesulfonyl-3-vinylpyrrolidine |

| 4 | Benzyl (B1604629) Bromide | Acetone (Aldol Condensation) | N-Benzyl-3-(2-hydroxy-2-methylpropyl)pyrrolidine |

Integration into Multicomponent Reaction (MCR) Sequences for Scaffold Complexity Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comtandfonline.com MCRs are particularly valuable for generating molecular complexity and for the rapid assembly of compound libraries. nih.gov this compound, as a secondary amine, is a prime candidate for integration into isocyanide-based MCRs such as the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgnih.gov

In a Ugi four-component reaction (U-4CR) , an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. mdpi.com 3-(1,3-Dioxolan-2-yl)pyrrolidine can serve as the amine component in this reaction. The resulting Ugi product would feature the pyrrolidine ring N-acylated and attached to a new stereocenter bearing amide and another substituent derived from the carbonyl component. The dioxolane group at the 3-position would remain intact, providing a handle for further synthetic manipulations. The diversity of the final products can be readily achieved by varying the other three components of the Ugi reaction.

A hypothetical Ugi reaction involving 3-(1,3-Dioxolan-2-yl)pyrrolidine is depicted below:

| MCR Type | Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Resulting Scaffold |

|---|---|---|---|---|---|

| Ugi-4CR | 3-(1,3-Dioxolan-2-yl)pyrrolidine | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-(tert-Butyl)-2-(1-(3-(1,3-dioxolan-2-yl)pyrrolidin-1-yl)-1-phenylmethylamino)-2-oxoethan-1-ide |

While the Passerini three-component reaction (P-3CR) typically involves a primary amine, variations of this reaction exist. wikipedia.orgorganic-chemistry.org More relevantly, the Ugi reaction itself is a powerful platform for generating diverse scaffolds. The ability to use a chiral amine component like a derivative of 3-(1,3-Dioxolan-2-yl)pyrrolidine can also introduce stereocontrol into the MCR products, leading to the diastereoselective synthesis of complex pyrrolidine derivatives. nih.gov The synthesis of bicyclic pyrrolidines through Ugi and Passerini reactions of chiral aldehydes followed by cyclization showcases the potential of MCRs in building intricate molecular frameworks from chiral precursors. researchgate.net

The integration of 3-(1,3-Dioxolan-2-yl)pyrrolidine into MCRs provides a rapid and efficient route to novel, highly substituted pyrrolidine scaffolds. The products of these reactions can serve as valuable intermediates for further synthetic elaboration, making this a powerful strategy for the generation of complex molecules with potential biological activity.

Stereochemical Aspects and Chiral Recognition Studies Pertaining to 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride

Determination of Absolute and Relative Stereochemistry Using Advanced Chiroptical Methods

The unambiguous assignment of the absolute and relative stereochemistry of 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871) hydrochloride is crucial for its application in stereoselective synthesis. Advanced chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are indispensable tools for this purpose. mdpi.com These techniques provide detailed structural information in solution, complementing data from X-ray crystallography, which requires suitable single crystals. youtube.com

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. wikipedia.orgcas.cz This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's three-dimensional structure. slideshare.net For 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride, the n→σ* electronic transition associated with the nitrogen atom of the pyrrolidine (B122466) ring is a key chromophore that would be expected to produce a distinct CD signal. The sign and magnitude of the Cotton effect can be correlated with the absolute configuration at the C3 stereocenter through empirical rules or, more reliably, by comparison with quantum-chemical calculations. rsc.org

Optical Rotatory Dispersion (ORD) is a complementary technique that measures the variation of optical rotation with the wavelength of light. wikipedia.org The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms. An ORD curve displays peaks and troughs in the vicinity of the absorption bands of chromophores, providing information about the absolute configuration of the molecule. slideshare.netresearchgate.net While ORD was historically a primary tool, modern studies often favor CD for its higher resolution and easier spectral interpretation. slideshare.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational chiroptical spectroscopy offers a powerful alternative for stereochemical analysis, probing the chirality of a molecule through its vibrational transitions in the infrared region. mdpi.comwikipedia.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation during a vibrational transition. wikipedia.orgnih.gov VCD is applicable to virtually all chiral molecules in solution and provides a rich, detailed spectrum. youtube.comscispace.com The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer. wikipedia.org This comparison allows for an unambiguous assignment of the (R) or (S) configuration.

Raman Optical Activity (ROA) is another vibrational optical activity technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.org ROA is particularly advantageous for studies in aqueous solutions due to the weak Raman scattering of water. nih.govbiorxiv.org The ROA spectrum provides detailed information about the stereochemistry and conformation of molecules in solution, making it a valuable tool for analyzing the pyrrolidine ring puckering and the orientation of the dioxolane substituent. rsc.org

Chiral Resolution Techniques for Enantiopure this compound

The preparation of enantiomerically pure this compound is often essential for its use as a chiral building block. Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, is a common strategy to achieve this. wikipedia.org

Classical Resolution with Chiral Acids

Classical resolution via the formation of diastereomeric salts is a well-established method for separating racemic amines. wikipedia.org This technique involves reacting the racemic 3-(1,3-Dioxolan-2-yl)pyrrolidine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. The difference in solubility allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base to neutralize the chiral acid. wikipedia.org The success of this method depends on finding a suitable chiral resolving agent that provides well-crystallizing salts with a significant solubility difference.

Table 1: Common Chiral Resolving Acids for Amines

| Chiral Resolving Agent | Acid Type |

|---|---|

| (+)-Tartaric acid | Dicarboxylic acid |

| (-)-Dibenzoyl-L-tartaric acid | Dicarboxylic acid derivative |

| (+)-Camphor-10-sulfonic acid | Sulfonic acid |

| (-)-Mandelic acid | α-Hydroxy acid |

Chromatographic Resolution (Chiral HPLC, SFC)

Chromatographic techniques utilizing a chiral stationary phase (CSP) are powerful and widely used methods for both analytical and preparative-scale separation of enantiomers. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioselective analysis and purification. nih.gov The separation is achieved by the differential interaction of the enantiomers with the CSP. For a basic compound like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.gov These columns can be operated in various modes, including normal-phase, reversed-phase, or polar organic mode, to optimize the separation. nih.govmdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a rapid, efficient, and environmentally friendly alternative to HPLC for chiral separations. twistingmemoirs.comresearchgate.net SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent like methanol. nih.gov This results in low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption compared to HPLC. twistingmemoirs.comresearchgate.net SFC is particularly well-suited for preparative-scale chiral separations in the pharmaceutical industry. researchgate.net

Table 2: Representative Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Trade Name Example | Common Mobile Phase Modifiers |

|---|---|---|

| Amylose (B160209) tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Alcohols (Methanol, Ethanol, Isopropanol) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Alcohols, Acetonitrile (B52724) |

| Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG | Alcohols, Acetonitrile |

Influence of Stereochemistry on Reactivity, Selectivity, and Conformational Preferences in Subsequent Transformations

The stereochemistry at the C3 position of this compound profoundly dictates its chemical behavior in subsequent reactions. The pyrrolidine ring is not planar and exists in various puckered conformations (envelope or twist forms). beilstein-journals.orgbeilstein-journals.org The stereochemical configuration and the nature of the substituent at C3 influence the conformational equilibrium of the ring.

The C3 stereocenter acts as a control element, directing the stereochemical outcome of reactions at other positions on the pyrrolidine ring or within the dioxolane moiety. For instance, in reactions involving the pyrrolidine nitrogen, the C3 substituent can exert steric hindrance, favoring the approach of reagents from the less hindered face of the molecule. This steric influence is critical in achieving high diastereoselectivity in N-alkylation or N-acylation reactions.

Furthermore, the stereochemistry influences the conformational preferences of the molecule, which in turn affects reactivity. beilstein-journals.org The relative orientation of the dioxolane group with respect to the pyrrolidine ring can create specific steric and electronic environments. For example, the dioxolane group can influence the accessibility of the lone pair on the nitrogen atom or shield one face of the pyrrolidine ring. In reactions where this compound is used as a chiral ligand or catalyst, its specific three-dimensional shape is paramount for inducing asymmetry in the products. rsc.org The stereospecific formation of substituted 1,3-dioxolanes often proceeds through stereospecifically generated cation intermediates, highlighting how existing stereocenters can direct the formation of new ones. mdpi.com

Stereochemical Implications in the Design of Chiral Auxiliaries and Catalysts Derived from the Compound

The design of effective chiral auxiliaries and catalysts hinges on the predictable control of stereochemistry to induce high levels of enantioselectivity in chemical reactions. For a molecule like 3-(1,3-dioxolan-2-yl)pyrrolidine, the stereocenters on the pyrrolidine ring would be the primary determinants of its utility in asymmetric synthesis.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. The effectiveness of a chiral auxiliary relies on its ability to create a sterically and/or electronically biased environment around the reacting center.

In the hypothetical use of 3-(1,3-dioxolan-2-yl)pyrrolidine as a chiral auxiliary, the dioxolane group at the C3 position would play a crucial role in shielding one face of a prochiral substrate attached to the pyrrolidine nitrogen. The rigidity and steric bulk of the dioxolane moiety could create a well-defined chiral pocket, forcing an incoming reagent to attack from the less hindered face, thus leading to a high diastereomeric excess in the product. The relative stereochemistry between the substituent at C3 and any other stereocenters on the pyrrolidine ring would be critical in defining the shape of this chiral environment.

Chiral Catalysts: Pyrrolidine derivatives are renowned as organocatalysts, particularly in enamine and iminium ion catalysis. The stereochemical outcome of these reactions is dictated by the catalyst's ability to form a transient chiral enamine or iminium ion, which then reacts with a substrate in a highly face-selective manner.

If 3-(1,3-dioxolan-2-yl)pyrrolidine were to be used as a backbone for a chiral catalyst, the 3-substituent would act as a stereodirecting group. For instance, in a Michael addition reaction, the catalyst would form a chiral enamine with an aldehyde or ketone. The 3-(1,3-dioxolan-2-yl) group would then sterically block one of the enantiotopic faces of the enamine, guiding the approach of the electrophile to the opposite face. The efficiency and enantioselectivity of such a catalyst would be highly dependent on the conformational rigidity of the pyrrolidine ring and the steric demand of the 3-substituent.

The table below illustrates the general classes of reactions where chiral pyrrolidine-based catalysts are commonly employed.

| Reaction Type | Role of Pyrrolidine Catalyst | Potential Influence of a 3-Substituent |

| Aldol (B89426) Reaction | Forms a chiral enamine with a donor ketone/aldehyde. | Sterically directs the approach of the acceptor aldehyde. |

| Michael Addition | Forms a chiral enamine or iminium ion. | Shields one face of the intermediate, controlling the stereochemistry of the conjugate addition. |

| Mannich Reaction | Activates the aldehyde component via iminium ion formation. | Influences the facial selectivity of the enamine attack on the imine. |

| Diels-Alder Reaction | Forms a chiral iminium ion with an α,β-unsaturated aldehyde or ketone. | Controls the endo/exo selectivity and the facial selectivity of the diene approach. |

Principles of Chiral Recognition and Self-Assembly Relevant to Pyrrolidine Frameworks

Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This phenomenon is fundamental to many biological processes and has applications in enantioselective separation, sensing, and catalysis. The interactions governing chiral recognition are typically non-covalent, including hydrogen bonding, electrostatic interactions, van der Waals forces, and π-π stacking.

For a pyrrolidine framework to act as a chiral host, it must possess a well-defined three-dimensional structure with specific interaction sites. The substituent at the 3-position of a pyrrolidine ring can significantly influence its chiral recognition capabilities. The 1,3-dioxolane (B20135) group in 3-(1,3-dioxolan-2-yl)pyrrolidine contains oxygen atoms that could act as hydrogen bond acceptors. This, combined with the N-H group of the pyrrolidine (which can be a hydrogen bond donor), provides multiple points for stereospecific interactions with a chiral guest molecule.

The table below summarizes the key non-covalent interactions that are important for chiral recognition and self-assembly in the context of functionalized pyrrolidine frameworks.

| Interaction Type | Description | Potential Role of 3-(1,3-Dioxolan-2-yl)pyrrolidine |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. | The pyrrolidine N-H can act as a donor, and the dioxolane oxygens can act as acceptors. |

| Steric Repulsion | Repulsive forces between electron clouds of atoms or groups that are in close proximity. | The bulky dioxolane group can create a defined chiral pocket and enforce specific binding orientations. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The polar C-O and N-H bonds can engage in electrostatic interactions with a chiral guest. |

Advanced Analytical and Spectroscopic Characterization Methodologies for Research on 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel compounds. nih.govresearchgate.net Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. researchgate.net Techniques such as Time-of-Flight (TOF) and Orbitrap are commonly employed for this purpose. nih.gov

For 3-(1,3-Dioxolan-2-yl)pyrrolidine (B13231871), the free base has a molecular formula of C₇H₁₃NO₂. HRMS analysis, often coupled with electrospray ionization (ESI), would be used to confirm this composition. The instrument would detect the protonated molecule, [M+H]⁺, and its exact mass would be compared against the theoretical value. This high degree of accuracy helps to distinguish the target compound from other potential isomers or impurities with the same nominal mass.

Beyond initial identification, HRMS is a powerful tool for monitoring the progress of chemical reactions that synthesize or modify the compound. By analyzing small aliquots from a reaction mixture over time, researchers can track the consumption of reactants and the formation of the desired product, as well as any byproducts, providing critical data for reaction optimization. researchgate.net

| Adduct Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₄NO₂⁺ | 144.10190 |

| [M+Na]⁺ | C₇H₁₃NNaO₂⁺ | 166.08386 |

| [M+K]⁺ | C₇H₁₃KNO₂⁺ | 182.05780 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. ipb.pt Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the spatial relationships between them.

For 3-(1,3-Dioxolan-2-yl)pyrrolidine hydrochloride, ¹H NMR provides information on the number of different types of protons and their immediate electronic environment. The integration of the signals corresponds to the number of protons of each type, while the splitting patterns (multiplicity) reveal information about adjacent protons. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.comresearchgate.net

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrrolidine (B122466) C2-H | ~3.2-3.5 | ~46.0 |

| Pyrrolidine C3-H | ~2.5-2.8 | ~42.5 |

| Pyrrolidine C4-H₂ | ~2.0-2.3 | ~28.0 |

| Pyrrolidine C5-H | ~3.2-3.5 | ~46.0 |

| Dioxolane C2'-H | ~5.0-5.2 | ~103.0 |

| Dioxolane C4'/C5'-H₂ | ~3.9-4.1 | ~65.0 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for the complete and unambiguous assignment of the structure. science.govyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For the target molecule, COSY would show correlations between the protons on the pyrrolidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.) and within the dioxolane ring, confirming the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. researchgate.net It is the primary method for assigning carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly crucial for connecting different parts of the molecule. For instance, HMBC would show a correlation from the dioxolane proton at C2' to the pyrrolidine carbon at C3, and from the pyrrolidine proton at C3 to the dioxolane carbon at C2', definitively establishing the connection point between the two ring systems. jst-ud.vn

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is vital for determining the stereochemistry and preferred conformation of the molecule in solution. For example, it can reveal the relative orientation of the dioxolane group with respect to the pyrrolidine ring.

Solid-State NMR (ssNMR) is a non-destructive technique used to analyze the structure and dynamics of materials in their solid form. nih.gov This is particularly important in pharmaceutical sciences, where the solid form of an active pharmaceutical ingredient (API) can affect its stability and bioavailability. nih.gov

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR would be the most common ssNMR experiment. It provides high-resolution spectra of the carbon atoms in the solid state. Small differences in chemical shifts in the ssNMR spectrum can indicate the presence of different polymorphs (different crystal packing arrangements) or pseudo-polymorphs (hydrates or solvates). Comparing the ssNMR data of the free base and the hydrochloride salt can reveal changes in conformation and packing induced by salt formation. nih.govsci-hub.st

X-ray Crystallography for Unambiguous Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. nih.gov This technique provides an unambiguous determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. korea.ac.kr

An X-ray crystallographic study of this compound would yield a detailed structural model. It would confirm the connectivity of the atoms and determine the conformation of both the pyrrolidine and dioxolane rings (e.g., envelope or twist conformations). Crucially, for the hydrochloride salt, this method would precisely locate the chloride anion and reveal the hydrogen bonding network. nih.gov The protonated nitrogen of the pyrrolidine ring would act as a hydrogen bond donor to one or more chloride anions, and these intermolecular interactions are fundamental to the stability of the crystal structure. nih.gov

| Parameter | Example Value/Information |

|---|---|

| Chemical Formula | C₇H₁₄ClNO₂ |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise values for all bonds (e.g., C-N, C-O) |

| Hydrogen Bond Geometry | N-H···Cl distance (Å) and angle (°) |

Chromatographic Techniques for Purity Assessment, Reaction Progress Monitoring, and Enantiomeric Excess Determination

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a compound and monitoring the progress of a chemical reaction. mdpi.com

Due to the polarity and low volatility of this compound, High-Performance Liquid Chromatography (HPLC) is the more suitable technique for its analysis. google.com A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be developed. google.comresearchgate.net Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher sensitivity and specificity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). google.com This HPLC method would be used to determine the purity of a sample by quantifying the area of the main peak relative to the total area of all peaks.

If the compound is chiral (i.e., exists as a pair of non-superimposable mirror images or enantiomers), determining the enantiomeric excess (ee) is critical. This is achieved using chiral chromatography. A specialized HPLC or GC column containing a chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for their individual quantification. nih.govrsc.org This analysis is crucial in pharmaceutical development, as different enantiomers can have different biological activities.

While less common for polar salts, Gas Chromatography (GC) could potentially be used for the free-base form of the compound, or for the salt after a suitable derivatization step to increase its volatility and thermal stability. researchgate.net GC is often coupled with a Flame Ionization Detector (FID) for purity analysis or a Mass Spectrometer (GC-MS) for definitive peak identification.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of enantiomers, particularly within the pharmaceutical industry, due to its efficiency, speed, and alignment with green chemistry principles. selvita.comresearchgate.net The use of supercritical carbon dioxide as the primary mobile phase component offers low viscosity and high diffusivity, which allows for faster separations and higher throughput compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.com For a chiral compound such as 3-(1,3-Dioxolan-2-yl)pyrrolidine, which contains a stereocenter at the 3-position of the pyrrolidine ring, SFC is an ideal methodology for resolving its enantiomers.

The development of a chiral SFC method typically begins with a screening process to identify the most effective combination of a chiral stationary phase (CSP) and a co-solvent (modifier). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), are widely used due to their broad applicability and proven success in resolving a wide range of chiral compounds. chromatographyonline.comnih.gov The screening phase involves testing the racemic compound against a small, diverse set of CSPs with different organic modifiers, typically alcohols like methanol, ethanol, or isopropanol. nih.gov

Once a promising CSP and modifier combination is identified, the separation is optimized by fine-tuning various parameters. These include the percentage of the organic modifier, the back pressure, the column temperature, and the flow rate. nih.gov Additives, such as amines or acids, may also be introduced in small quantities to the modifier to improve peak shape and resolution, especially for compounds like this compound which possesses a basic nitrogen atom.

| Chiral Stationary Phase (CSP) | Modifier | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) | Hypothetical Resolution (Rs) |

|---|---|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.0 | 150 | 40 | 1.8 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Ethanol | 3.0 | 150 | 40 | 1.6 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 3.0 | 150 | 40 | 2.1 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Isopropanol | 3.0 | 150 | 40 | 1.9 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis, Conformational Studies, and Hydrogen Bonding Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information about the molecular structure of this compound. These methods are complementary; IR spectroscopy measures the absorption of light due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in molecular polarizability. ksu.edu.sa

Functional Group Analysis

The vibrational spectra of this compound can be interpreted by identifying the characteristic frequencies of its constituent functional groups. The presence of the hydrochloride salt results in the formation of a secondary ammonium (B1175870) ion (R₂NH₂⁺). The N⁺-H stretching vibration appears as a broad and strong absorption band in the IR spectrum, typically in the 2700-2400 cm⁻¹ region, which is significantly shifted from the normal N-H stretching region (3500-3300 cm⁻¹) of a free amine due to strong hydrogen bonding. The dioxolane ring is characterized by strong C-O-C stretching bands, usually found in the 1200-1000 cm⁻¹ range. The pyrrolidine ring exhibits C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching vibrations around 1250-1020 cm⁻¹.

Conformational Studies

The five-membered pyrrolidine ring is not planar and exists in puckered conformations, primarily the "envelope" and "twist" forms. nih.gov The low-frequency region of the IR and Raman spectra (below 400 cm⁻¹) is particularly sensitive to these skeletal vibrations and ring-puckering modes. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to assign these complex low-frequency modes and determine the most stable conformation of the pyrrolidine ring in the solid state. nih.gov

Hydrogen Bonding Investigations

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N⁺-H (Ammonium) | Stretching (broad) | 2700 - 2400 | IR |

| N⁺-H (Ammonium) | Bending | ~1600 - 1550 | IR |

| C-H (Aliphatic) | Stretching | 2990 - 2850 | IR, Raman |

| C-N (Pyrrolidine) | Stretching | 1250 - 1020 | IR |

| C-O-C (Dioxolane) | Asymmetric Stretching | ~1150 - 1085 | IR |

| Pyrrolidine Ring | Ring Puckering/Deformation | < 400 | Raman, FIR |

Computational and Theoretical Studies on 3 1,3 Dioxolan 2 Yl Pyrrolidine Hydrochloride

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Energetics, and Spectroscopic Property Prediction